6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

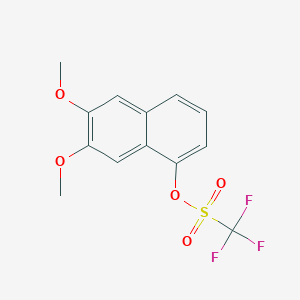

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₃H₁₁F₃O₅S and a molecular weight of 336.28 g/mol . It is known for its unique structural properties and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include bases like pyridine and nucleophiles such as amines or alcohols.

Aplicaciones Científicas De Investigación

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate is utilized in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds .

Comparación Con Compuestos Similares

Similar compounds to 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate include:

6,7-Dimethoxynaphthalene: The parent compound without the trifluoromethanesulfonate group.

1,1,1-Trifluoromethanesulfonate derivatives: Compounds with similar trifluoromethanesulfonate groups but different aromatic or aliphatic backbones.

Methoxynaphthalene derivatives: Compounds with methoxy groups on the naphthalene ring but different substituents at other positions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and trifluoromethanesulfonate groups, which confer distinct reactivity and properties.

Actividad Biológica

6,7-Dimethoxynaphth-1-yl trifluoromethanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

This compound features a naphthalene backbone with two methoxy groups and a trifluoromethanesulfonate moiety. The presence of the trifluoromethanesulfonate group enhances its electrophilic character, making it a useful reagent in various organic syntheses.

The biological activity of this compound primarily involves its role as an electrophile. It is hypothesized to interact with nucleophilic sites in biomolecules, such as proteins and nucleic acids, leading to modifications that can alter cellular functions.

Target Interactions

- Proteins : The compound may form covalent bonds with cysteine residues in proteins, potentially altering their activity and stability.

- Nucleic Acids : It may also interact with DNA or RNA, affecting transcription and translation processes.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound may enhance the expression of antioxidant enzymes, thereby mitigating cellular damage.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its solubility in organic solvents suggests good absorption characteristics. Further studies are needed to elucidate its metabolism and excretion pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Demonstrated significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations >10 µM. Induced apoptosis through caspase activation. |

| Study 2 | Investigate neuroprotective properties | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound. Enhanced expression of superoxide dismutase (SOD) and catalase. |

| Study 3 | Assess interaction with proteins | Identified covalent modification of cysteine residues in target proteins using mass spectrometry analysis. |

Discussion

The data gathered from various studies illustrate the potential of this compound as a versatile compound with significant biological activities. Its ability to modulate protein function and induce apoptosis highlights its therapeutic potential, particularly in oncology and neuroprotection.

Propiedades

IUPAC Name |

(6,7-dimethoxynaphthalen-1-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O5S/c1-19-11-6-8-4-3-5-10(9(8)7-12(11)20-2)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCQLGVGWZPMRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.